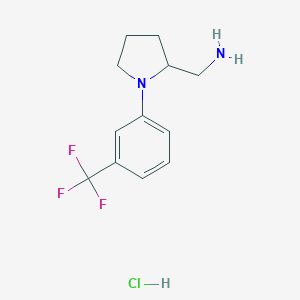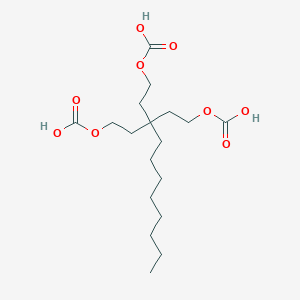
Octylmethane-tri-(2-oxabutanoic acid)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Octylmethane-tri-(2-oxabutanoic acid) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a synthetic molecule that belongs to the family of amphiphilic polymers, which are known for their unique properties such as solubility in both water and organic solvents.
作用機序
The mechanism of action of octylmethane-tri-(2-oxabutanoic acid) is not well understood. However, it is believed to interact with the cell membrane and alter its properties, leading to changes in cell signaling and gene expression. It has also been shown to interact with proteins and enzymes, leading to changes in their activity and function.
Biochemical and Physiological Effects:
Octylmethane-tri-(2-oxabutanoic acid) has been shown to have several biochemical and physiological effects. It has been shown to enhance the solubility and bioavailability of poorly soluble drugs, leading to improved therapeutic efficacy. It has also been shown to modify the surface properties of materials, leading to improved biocompatibility and mechanical properties. Additionally, it has been shown to interact with proteins and enzymes, leading to changes in their activity and function.
実験室実験の利点と制限
Octylmethane-tri-(2-oxabutanoic acid) has several advantages for lab experiments. It is relatively easy to synthesize, and the yield of the final product is high. It is also soluble in both water and organic solvents, making it versatile for various applications. However, it also has some limitations, such as its potential toxicity and the need for further studies to fully understand its mechanism of action.
将来の方向性
There are several future directions for octylmethane-tri-(2-oxabutanoic acid) research. One potential direction is the development of new drug delivery systems using this compound. Another direction is the development of new biomaterials with improved properties using this compound. Additionally, further studies are needed to fully understand its mechanism of action and potential toxicity.
Conclusion:
Octylmethane-tri-(2-oxabutanoic acid) is a synthetic molecule that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method is relatively simple, and the yield of the final product is high. It has been extensively studied for its potential applications in drug delivery, surface modification, and biomaterials. Its mechanism of action is not well understood, but it is believed to interact with the cell membrane and alter its properties. It has several advantages for lab experiments, such as its solubility in both water and organic solvents, but also has some limitations, such as its potential toxicity. There are several future directions for research on this compound, including the development of new drug delivery systems and biomaterials, as well as further studies on its mechanism of action and potential toxicity.
合成法
The synthesis of octylmethane-tri-(2-oxabutanoic acid) involves the reaction of octylmethane diisocyanate with diethylene glycol in the presence of a catalyst. The resulting product is then reacted with succinic anhydride to form the final product. The synthesis method is relatively simple, and the yield of the final product is high.
科学的研究の応用
Octylmethane-tri-(2-oxabutanoic acid) has been extensively studied for its potential applications in various fields such as drug delivery, surface modification, and biomaterials. In drug delivery, it has been shown to enhance the solubility and bioavailability of poorly soluble drugs. In surface modification, it has been used to modify the surface properties of materials such as metals, ceramics, and polymers. In biomaterials, it has been used to develop materials with improved biocompatibility and mechanical properties.
特性
CAS番号 |
142181-63-3 |
|---|---|
製品名 |
Octylmethane-tri-(2-oxabutanoic acid) |
分子式 |
C18H38O9 |
分子量 |
392.4 g/mol |
IUPAC名 |
3,3-bis(2-carboxyoxyethyl)undecyl hydrogen carbonate |
InChI |
InChI=1S/C18H32O9/c1-2-3-4-5-6-7-8-18(9-12-25-15(19)20,10-13-26-16(21)22)11-14-27-17(23)24/h2-14H2,1H3,(H,19,20)(H,21,22)(H,23,24) |
InChIキー |
VHZAMGFGXBIXHY-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC(CCOC(=O)O)(CCOC(=O)O)CCOC(=O)O |
正規SMILES |
CCCCCCCCC(CCOC(=O)O)(CCOC(=O)O)CCOC(=O)O |
同義語 |
8Me3oxabut octylmethane-tri-(2-oxabutanoic acid) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-Chloro-2,3-dihydroimidazo[1,2-a]pyrazine hydrochloride](/img/structure/B116216.png)
![1-methyl-1H-pyrrolo[3,2-c]pyridin-2(3H)-one](/img/structure/B116217.png)
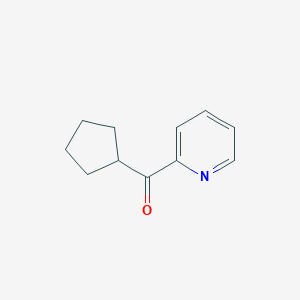
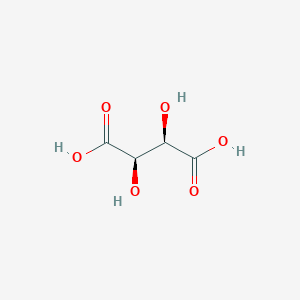
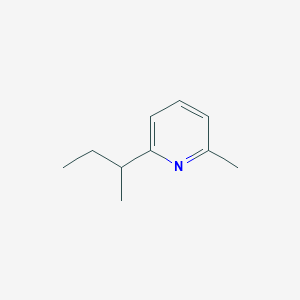
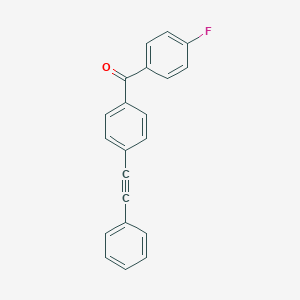
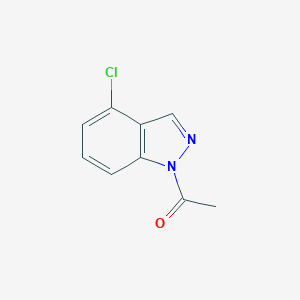
![(4S,6S)-4-Hydroxy-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide](/img/structure/B116230.png)
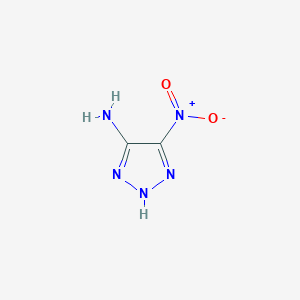


![(2S)-2-[(2-Cyanoacetyl)amino]propanoic acid](/img/structure/B116240.png)

